![molecular formula C15H13N3O3S B2568468 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 941924-99-8](/img/structure/B2568468.png)
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
“2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” can be confirmed by IR, 1H-NMR, 13C-NMR and HRMS studies .Chemical Reactions Analysis
The chemical reactions of “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” involve acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to afford amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to give amino derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” can be inferred from its molecular structure. It has a molecular weight of 256.30 .Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. While the sulfonic acid group in the phenyl ring did not significantly contribute to antibacterial inhibition, other substituents (such as nitro groups) may enhance its effect against Gram-negative bacteria .
Antibacterial Activity
Future Directions
Thiazolo[3,2-a]pyrimidines, including “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide”, are considered a promising class of bioactive heterocyclic compounds encompassing a diverse range of biological activities such as anti-inflammatory, antihypertensive, antifungal, antibiofilm, antibacterial, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, antitubercular, glutamate receptor antagonistic, 5-HT2a receptor antagonistic and group II metabotropic glutamate receptor antagonist activities . Therefore, they have a significant potential for future research and development in medicinal chemistry.
properties
IUPAC Name |
2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-7-8-22-15(18)16-9)17-13(19)10-5-3-4-6-11(10)21-2/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABHHJFWJZEHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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